molecular formula C19H12O3 B158011 Irenolone CAS No. 149184-19-0

Irenolone

Cat. No. B158011
M. Wt: 288.3 g/mol
InChI Key: UQMKPTIDKHEGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irenolone is an organic compound with the chemical formula C19H12O3 . It is a yellow crystalline solid that is soluble in some organic solvents such as diethyl ether and dichloromethane . Irenolone is used as a drug intermediate and has various applications. It is being researched for its anti-inflammatory, antioxidant, and anti-tumor properties .


Synthesis Analysis

Irenolone is generally obtained through chemical synthesis . A common synthesis method involves the reaction of 4-hydroxyphenylboronic acid with 2-hydroxy-1-naphthoic acid, undergoing a dehydration condensation reaction in the presence of an appropriate catalyst .


Molecular Structure Analysis

The molecular structure of Irenolone consists of ten CH groups and nine quaternary carbons, including one carbonyl (179.2 ppm, s) and two oxygenated carbons (157.5 and 150.5 ppm) .


Chemical Reactions Analysis

Irenolone has been found to have the strongest ability to share electrons with iron atoms, indicating strong chemical reaction activity .


Physical And Chemical Properties Analysis

Irenolone has a molecular weight of 288.3 and a predicted density of 1.433±0.06 g/cm3 . Its boiling point is predicted to be 573.7±50.0 °C .

Scientific Research Applications

Influenza Research and Bioinformatics

Irenolone is indirectly linked to influenza research through the Influenza Research Database (IRD). IRD supports research and development of vaccines, diagnostics, and therapeutics against influenza viruses. It offers a comprehensive collection of influenza-related data, analysis tools, and user community support. This database can be instrumental in exploring compounds like Irenolone for their potential antiviral properties (Zhang et al., 2016).

Phytoanticipins in Agriculture

A study identified a phenalenone-type phytoanticipin, 4′-dehydroxy-irenolone, from Musa selected hybrid resistant cultivar SH-3481. This compound, related to Irenolone, plays a role in plant defense mechanisms, offering insights into agricultural applications for disease resistance (Javier Gutiérrez Luis et al., 1999).

Single-Subject Experimental Research (SSER)

Although not directly related to Irenolone, the principles of SSER can be applied to research on Irenolone's effects. SSER is crucial in evaluating the effectiveness of treatments in various domains, including potentially exploring the effects of compounds like Irenolone (Rakap, 2015).

Induced Resistance in Plants

Research on induced resistance (IR) in plants can provide insights into the role of compounds like Irenolone in enhancing plant defense mechanisms. Understanding the principles of IR can aid in applying Irenolone in agriculture for disease resistance and crop protection (De Kesel et al., 2021).

Gamma Irradiation in Medicinal Plants

Studies on the effects of gamma irradiation on medicinal plants, such as Ginkgo biloba, could provide insights into the potential enhancement of Irenolone's properties through similar techniques. These approaches are crucial for improving the medicinal qualities of plant-derived compounds (Pereira et al., 2015).

Anticholinesterase and Antioxidant Potentials

Research on the anticholinesterase and antioxidant potentials of different plant extracts offers a framework for studying Irenolone's possible benefits in neurological disorders and oxidative stress (Zeb et al., 2014).

Antioxidant and Anti-Inflammatory Potential

The study of phenolic acids and flavonoid fractions in various plants, their antioxidant, anti-inflammatory, and anti-septic potentials, can guide research into similar properties of Irenolone (Choi et al., 2016).

Safety And Hazards

As an organic compound, Irenolone may pose certain toxicity risks to humans . When handling, using, and storing Irenolone, appropriate laboratory safety standards and procedures should be followed, such as wearing suitable protective equipment and ensuring good ventilation .

Future Directions

Irenolone is being widely used in the study of the pharmacological activity and biosynthetic pathways of natural products . It is also being explored for its potential applications in the treatment of inflammation, oxidation, and tumors .

properties

IUPAC Name

2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMKPTIDKHEGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Irenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Irenolone

CAS RN

149184-19-0
Record name Irenolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149184-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

285 °C
Record name Irenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
JG Luis, F Echeverri, W Quinones, I Brito… - The Journal of …, 1993 - ACS Publications
… an irenolone isomer and its structure could be established from its coupling constant since the AB system showed a typical meta value (2.4 Hz), while in irenolone … to that of irenolone (1) …
Number of citations: 109 pubs.acs.org
JG Luis, EH Lahlou, LS Andrés - Natural Product Letters, 1999 - Taylor & Francis
… From this same non-inkcted source we have now isolated a new phenytplmalemne which is related with irenolone' and which we have characterized as 4'-dehydroxy-irenolone using …
Number of citations: 11 www.tandfonline.com
JG Luis, W Quiñones, F Echeverri, TA Grillo, MP Kishi… - Phytochemistry, 1996 - Elsevier
… Recently, we described the isolation and characterization [4] of irenolone 1, the first example of a new type of phytoalexin structurally based on a phenalenone skeleton, from leaves and …
Number of citations: 77 www.sciencedirect.com
T Kamo, N Hirai, M Tsuda, D FUJIOKA… - Bioscience …, 2000 - jstage.jst.go.jp
… and irenolone had been administered revealed that 2-(4’-hydroxyphenyl)-1,8— naphthalic anhydride was biosynthesized from hydroxyanigorufone rather than from irenolone. …
Number of citations: 75 www.jstage.jst.go.jp
JG Luis, WQ Fletcher, F Echeverri, T Abad… - Natural Product …, 1995 - Taylor & Francis
… the isolation and characterization ' of irenolone (l), the first … of the infected rhizomes was identified as irenolone (1) by … at 6 8.58 in the ‘HNMR spectrum of irenolone (l)4. All the hydrogen …
Number of citations: 56 www.tandfonline.com
JG Luis, WQ Fletcher, F Echeverri, TA Grillo - Tetrahedron, 1994 - Elsevier
… Recently, we have described the isolation and characterisation4 of irenolone (I), the first example of a new type of phytoalexins structurally based on a phenalenone skeleton, from MK.…
Number of citations: 77 www.sciencedirect.com
C Zhao, B Lin, X Zhou, J Zhu, T Duan, Y Xu - Protection of Metals and …, 2023 - Springer
… Irenolone in MBSLE with more aromatic rings and polar groups shows an excellent … Three active components of 5-hydroxytryptamine, caffeic acid and irenolone in MBSLE were chosen …
Number of citations: 2 link.springer.com
F Liu, Y Zhang, QY Sun, FM Yang, W Gu, J Yang… - Phytochemistry, 2014 - Elsevier
… musaitinerone and four known phenylphenalenones, identified as 4-hydroxy-2-methoxy-9-phenyl-1H-phenalen-1-one, musanolone E, hydroxyanigorufone and irenolone were isolated …
Number of citations: 11 www.sciencedirect.com
F Otálvaro, K Jitsaeng, T Munde, F Echeverri… - Phytochemistry, 2010 - Elsevier
… It is unclear whether this compound is formed by direct O-methylation of irenolone via path i … might be formed by 4′-O-methylation of irenolone rather than by incorporation of 4′-…
Number of citations: 16 www.sciencedirect.com
T Kamo, N Kato, N Hirai, M Tsuda, D Fujioka… - Phytochemistry, 1998 - Elsevier
… The contents of irenolone and (+)-cis-2,3-dihydro-2,3-dihydroxy-4-(4′-hydroxyphenyl)phenalen-1-one in Saba sa Hapon and Mundo were much less than those in Buñgulan, …
Number of citations: 15 www.sciencedirect.com

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